Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate
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Description
Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is an organic compound with the molecular formula C₁₁H₁₅N₃O₃ . It belongs to the class of pyrrolo[2,3-d]pyrimidines , which are aromatic heteropolycyclic compounds containing a pyrrolo[2,3-d]pyrimidine ring system. This ring system has three nitrogen atoms at the 1-, 5-, and 7-positions . The compound’s systematic name is 2-Methyl-2-propanyl 4-oxo-1,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate consists of a pyrrolo[2,3-d]pyrimidine core with a tert-butyl ester group attached to the 6-position. The compound’s 3D structure can be visualized here .Scientific Research Applications
Antitubercular Activity
Research has explored the potential of pyrrolo[2,3-d]pyrimidine derivatives as antitubercular agents. Specifically, 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives have shown slightly improved anti-tubercular activity compared to 4-halo (para; C-4) substituted derivatives .
Synthesis of Novel Compounds
Pyrrolo[2,3-d]pyrimidine derivatives have been utilized in the synthesis of novel compounds. For instance, they have been employed in reactions involving iodine and potassium iodide, leading to the formation of structurally interesting molecules .
Computational Chemistry
Researchers employ computational methods to study the electronic structure, reactivity, and binding affinity of Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate. These insights aid in predicting its behavior and guiding further experimental work.
properties
IUPAC Name |
tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVZDFNZMOMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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